6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine is a chemical compound belonging to the triazine class, characterized by its unique structure and properties. This compound is notable for its applications in various scientific fields, particularly in herbicide formulation and agricultural chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 307.17 g/mol. Its systematic name reflects its complex structure, which includes multiple aromatic rings and nitrogen functionalities.
The compound is classified under the broader category of triazines, which are six-membered heterocyclic compounds containing three nitrogen atoms. Triazines are widely used in agriculture as herbicides due to their effectiveness against a variety of weeds. The specific compound 6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine can be sourced from chemical suppliers like Sigma-Aldrich and PubChem databases, where it is documented under various identifiers including CAS Registry Number 91-76-9 .
The synthesis of 6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes:
These reactions require careful control of conditions such as temperature, pH, and reaction time to optimize yield and purity .
6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine participates in several chemical reactions typical of triazines:
These reactions are crucial for developing new derivatives with enhanced biological activity or altered physicochemical properties .
The mechanism of action for 6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine primarily relates to its role as an herbicide:
This dual action contributes to its efficacy as a herbicide against a broad spectrum of weed species .
The physical properties of 6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine include:
Chemical properties include stability under normal conditions but potential reactivity with strong bases or acids which may lead to hydrolysis or degradation .
This compound has significant applications in:
The compound 6-Chloro-N-(4-chlorophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine is named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent heterocycle is 1,3,5-triazine, a six-membered aromatic ring with three nitrogen atoms at positions 1,3,5. Systematic numbering assigns position 6 to the chlorine substituent (Cl), positions 2 and 4 to the amino groups (-NH-), and the N-linked aryl substituents: N-(4-chlorophenyl) at position 2 and N'-phenyl at position 4 [2] [9]. The molecular formula is C₁₅H₁₁Cl₂N₅, with a molecular weight of 332.19 g/mol [7]. Key identifiers include:
Clc1ccc(Nc2nc(Cl)nc(Nc3ccccc3)n2)cc1 [7]. YQOJJUNVCIZYMI-UHFFFAOYSA-N [7]. This compound belongs to the diaminochlorotriazine subclass, characterized by two amino groups and one chlorine attached to the triazine core. Key analogues include:
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: